1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a methylphenyl group and a pyridinyl-oxadiazolyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This could be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Synthesis of the Pyridinyl-oxadiazolyl Moiety: This could be synthesized separately through a series of reactions involving pyridine and oxadiazole precursors, followed by coupling to the pyrrolidinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation with chlorine or bromine.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a drug candidate for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-4-6-14(9-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHASYQQSVJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.